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molecular formula C9H14N2O B8520896 5-Ethoxymethyl-6-methyl-pyridin-2-ylamine

5-Ethoxymethyl-6-methyl-pyridin-2-ylamine

Cat. No. B8520896
M. Wt: 166.22 g/mol
InChI Key: WJUNTUIPKWHVPU-UHFFFAOYSA-N
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Patent
US07482341B2

Procedure details

This material was prepared in analogy to example 86 step B] from N-(5-ethoxymethyl-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (0.32 g) and 3M aqueous NaOH (2.62 mL) as a yellow oil (0.28 g) that was used directly in the next step.
Name
N-(5-ethoxymethyl-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
2.62 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([NH:12]C(=O)C(C)(C)C)=[N:9][C:10]=1[CH3:11])[CH3:2].[OH-].[Na+]>>[CH2:1]([O:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([NH2:12])=[N:9][C:10]=1[CH3:11])[CH3:2] |f:1.2|

Inputs

Step One
Name
N-(5-ethoxymethyl-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Quantity
0.32 g
Type
reactant
Smiles
C(C)OCC=1C=CC(=NC1C)NC(C(C)(C)C)=O
Name
Quantity
2.62 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OCC=1C=CC(=NC1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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